N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of secondary amines. This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with a methyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine typically involves the alkylation of primary amines. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are powerful and selective, allowing for the reduction of different functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reduction methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. For instance, the use of tin or iron catalysts can be employed to achieve efficient reduction of nitriles and amides .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary amines .
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various compounds, including azo dyes and dithiocarbamates.
Medicine: Explored for its potential use in pharmaceuticals, including antidepressants and analgesics.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methoxyphenyl)amino]methyl]-6-methoxyphenol
- **2-[(4-methoxyanilino)methyl]phenol
- **2-(anilinomethyl)phenol
Uniqueness
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine is unique due to its specific structural features, such as the methoxyphenyl group and the cyclohexane ring with a methyl substitution. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17-2/h3-6,12,14,16H,7-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCVGHBHEXKNQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.